2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Overview
Description
2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C12H19N3O It is a derivative of benzenecarboximidamide, featuring a butyl(methyl)amino group and a hydroxy group attached to the benzene ring
Mechanism of Action
Target of Action
It is known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines are known to undergo various types of reactions, including nucleophilic substitution . In such reactions, the amine would act as a nucleophile, attacking an electrophilic carbon of another molecule .
Biochemical Pathways
Amines are involved in numerous biochemical pathways, including those related to neurotransmission and the regulation of physiological processes .
Biochemical Analysis
Biochemical Properties
2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes .
Cellular Effects
The effects of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions .
Metabolic Pathways
2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
Within cells and tissues, 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with butyl(methyl)amine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[Butyl(methyl)amino]-N-hydroxybenzamide
- 2-[Butyl(methyl)amino]-N’-hydroxybenzeneacetamide
- 2-[Butyl(methyl)amino]-N’-hydroxybenzenesulfonamide
Uniqueness
2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of butyl(methyl)amino and hydroxy groups on the benzene ring differentiates it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-9-15(2)11-8-6-5-7-10(11)12(13)14-16/h5-8,16H,3-4,9H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNWCZXWPRXPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=CC=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C1=CC=CC=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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